molecular formula C28H33N3O B3950769 1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine

1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B3950769
M. Wt: 427.6 g/mol
InChI Key: XSQFGNZVULFEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine, also known as BNPP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in scientific research. BNPP has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to exhibit potent inhibitory effects on the dopamine transporter, making it a valuable tool for studying the role of dopamine in the brain. This compound has also been used to investigate the role of serotonin in the regulation of mood and behavior. Additionally, this compound has been found to exhibit potent anti-inflammatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine involves its binding to specific receptors in the brain and peripheral tissues. This compound has been found to exhibit high affinity for the dopamine transporter and the serotonin transporter, leading to the inhibition of their function. This results in an increase in the levels of dopamine and serotonin in the brain, which can have a range of effects on behavior and mood. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), leading to a reduction in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to changes in behavior and mood. Additionally, this compound has been found to exhibit potent anti-inflammatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases. This compound has also been shown to have anxiolytic and analgesic effects, making it a potential therapeutic agent for the treatment of anxiety and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine is its potent inhibitory effects on the dopamine transporter and the serotonin transporter, making it a valuable tool for investigating the role of these neurotransmitters in the brain. Additionally, this compound has been found to exhibit potent anti-inflammatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine in scientific research. One potential area of research is the investigation of the role of this compound in the regulation of mood and behavior. Additionally, this compound has been found to exhibit potent anti-inflammatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases. Further research is needed to investigate the potential therapeutic applications of this compound in these diseases. Finally, the development of new synthesis methods for this compound could lead to the production of more potent and selective compounds with potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The synthesis method of this compound has been well-established, and the compound can be produced in large quantities with high purity. This compound has potential therapeutic applications in the treatment of various inflammatory diseases, and further research is needed to investigate its potential in these diseases.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O/c32-28(31-19-17-30(18-20-31)21-23-7-2-1-3-8-23)25-13-15-29(16-14-25)22-26-11-6-10-24-9-4-5-12-27(24)26/h1-12,25H,13-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQFGNZVULFEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.